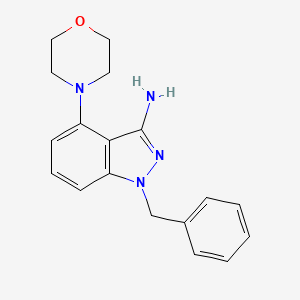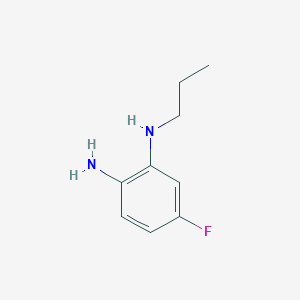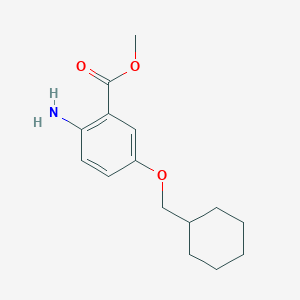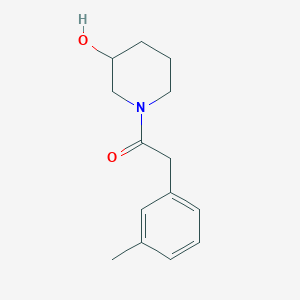
1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine
Overview
Description
1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine (BMI) is a novel indazoleamine compound that is currently being studied for its potential applications in scientific research. It is an aliphatic amine derivative of indazole, and was first synthesized in 2015. BMI has shown promise in its ability to modulate various biochemical and physiological processes, and its potential applications in a variety of scientific research fields.
Scientific Research Applications
1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine has been studied for its potential applications in a variety of scientific research fields, including cell signaling pathways, protein-protein interactions, and gene regulation. It has been used as a tool to modulate the activity of various enzymes, receptors, and other proteins, and has also been used to study the effects of drugs on various biochemical and physiological processes. Additionally, 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine has been used to study the effects of various environmental stressors on cells, and to investigate the mechanisms of action of various therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine is not yet fully understood, however, it is thought to involve the modulation of various biochemical and physiological processes. 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine is believed to interact with various proteins, enzymes, and receptors in the cell, and is thought to modulate the activity of these proteins, enzymes, and receptors. Additionally, 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine is thought to interact with various signaling pathways, and to regulate the expression of various genes.
Biochemical and Physiological Effects
1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine has been studied for its potential to modulate various biochemical and physiological processes. It has been shown to modulate the activity of various enzymes, receptors, and other proteins, and to regulate the expression of various genes. Additionally, 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine has been shown to modulate the activity of various signaling pathways, and to affect various cellular processes, such as cell proliferation, migration, and differentiation.
Advantages and Limitations for Lab Experiments
The use of 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine in laboratory experiments has several advantages. 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine is relatively easy to synthesize, and is relatively stable in solution. Additionally, 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine has been shown to be non-toxic to cells, and has been shown to have a low potential for off-target effects. However, there are some limitations to the use of 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine in laboratory experiments. 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine is relatively expensive to synthesize, and is relatively slow to act, meaning that experiments may take longer to complete. Additionally, 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine has a relatively short half-life, meaning that experiments may need to be repeated in order to obtain reliable results.
Future Directions
The potential applications of 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine in scientific research are vast, and there are many potential future directions that could be explored. These potential future directions include the use of 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine to study the effects of various environmental stressors on cells, to investigate the mechanisms of action of various therapeutic agents, and to study the effects of drugs on various biochemical and physiological processes. Additionally, the use of 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine in drug discovery and development could be explored, as well as its potential use in the development of new diagnostic tools. Finally, 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine could also be studied for its potential to modulate various signaling pathways and to regulate the expression of various genes.
properties
IUPAC Name |
1-benzyl-4-morpholin-4-ylindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c19-18-17-15(21-9-11-23-12-10-21)7-4-8-16(17)22(20-18)13-14-5-2-1-3-6-14/h1-8H,9-13H2,(H2,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULFIGFUHYZAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC3=C2C(=NN3CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467226.png)
![(Hexan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467227.png)


![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1467230.png)
![{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467231.png)
![3-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467232.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B1467234.png)
![N,N-diethyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467237.png)
![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467238.png)
![[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467242.png)
![2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one](/img/structure/B1467245.png)